

Application Notes and Protocols for NADPH Tetrasodium Salt in Cytochrome P450 Assays

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Compound of Interest

Compound Name: NADPH tetrasodium salt

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Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH), in its reduced form, is an essential cofactor for the activity of cytochrome P450 (CYP450) enzymes.[1] These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, as well as endogenous compounds such as steroids and fatty acids.[2][3][4][5] Accurate and reproducible in vitro cytochrome P450 assays are critical in drug discovery and development for predicting drug-drug interactions and understanding the metabolic fate of new chemical entities.[3][6] The concentration of **NADPH tetrasodium salt**, the common salt form of NADPH used in these assays, is a critical parameter that can significantly impact enzyme kinetics and the overall reliability of the results.[7]

These application notes provide a comprehensive guide to the use of **NADPH tetrasodium salt** in cytochrome P450 assays, including recommended concentration ranges, detailed experimental protocols, and data presentation guidelines.

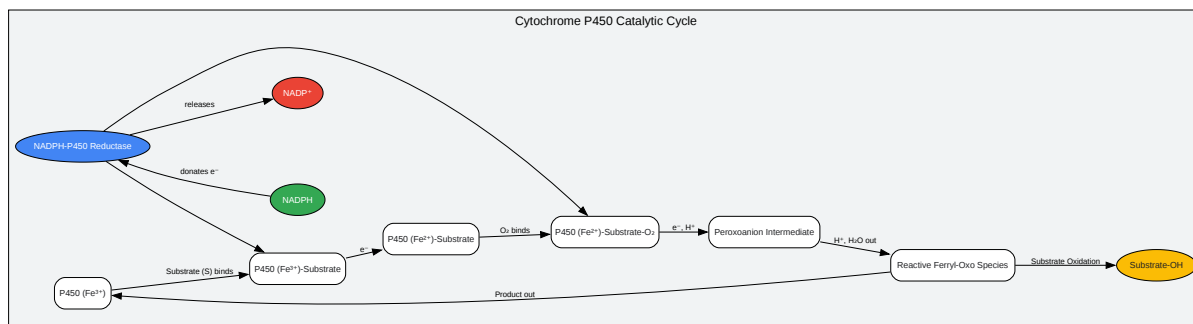
The Role of NADPH in the Cytochrome P450 Catalytic Cycle

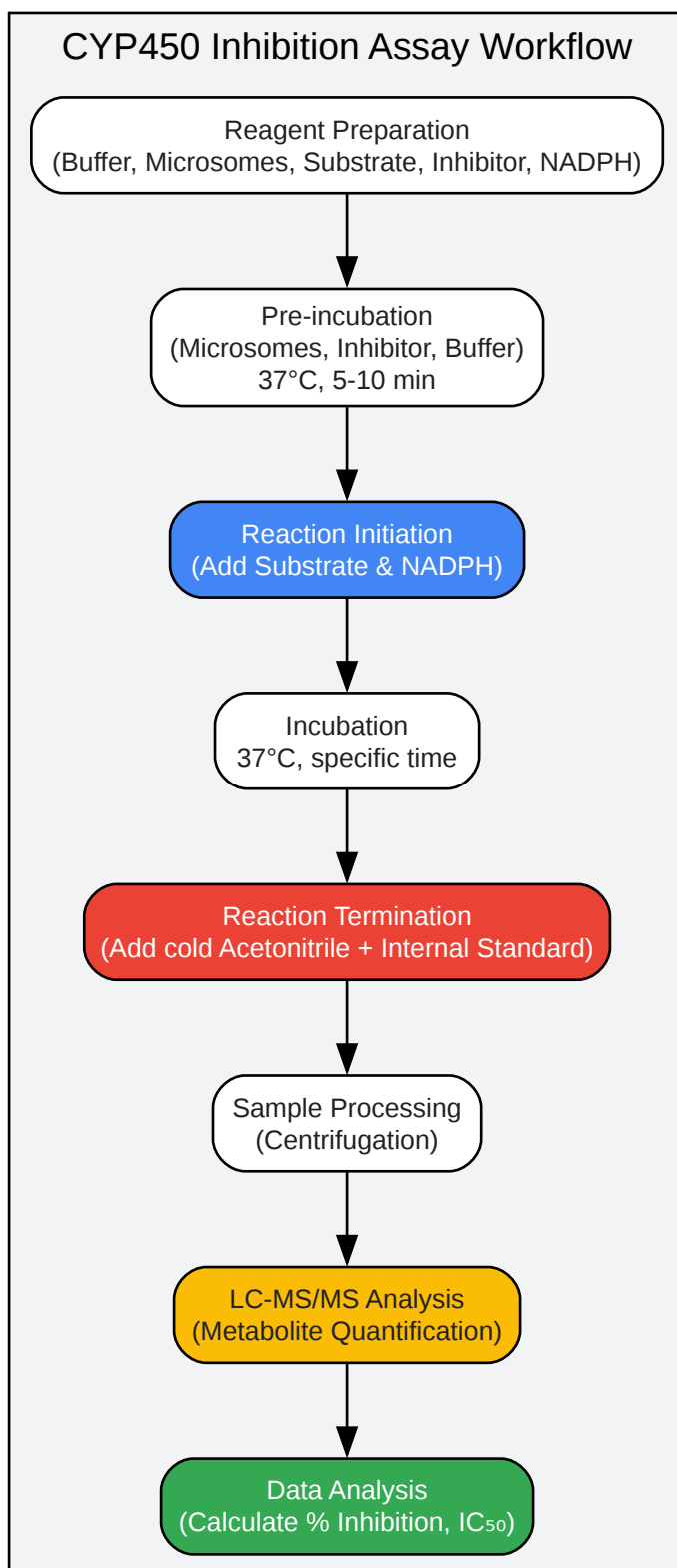
The cytochrome P450 catalytic cycle is a multi-step process that results in the oxidation of a substrate. NADPH provides the necessary reducing equivalents for this reaction, which are

transferred by the flavoprotein NADPH-cytochrome P450 reductase.[8]

The key steps involving NADPH are:

- First Electron Transfer: NADPH-cytochrome P450 reductase transfers an electron from NADPH to the substrate-bound P450 enzyme, reducing the heme iron from the ferric (Fe^{3+}) to the ferrous (Fe^{2+}) state.[8]
- Second Electron Transfer: Following the binding of molecular oxygen, a second electron is transferred, again originating from NADPH via the reductase or sometimes from cytochrome b_5 . [8] This leads to the formation of a highly reactive oxygen species that ultimately oxidizes the substrate.





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